BenchChemオンラインストアへようこそ!

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity

This tertiary butyl carbamate boasts a branched 2-methyl-2-piperidin-2-ylpropyl side chain that yields XLogP3 of 2.6—substantially higher than simpler N-Boc-piperidine analogs—and a quaternary carbon center that restricts conformational flexibility. These attributes enhance target selectivity and metabolic stability in CNS-penetrant programs, while enabling selective deprotection in multi-step syntheses. Ideal for STAT3-targeted anticancer leads following WO2025/120551. Choose this precise CAS-registered building block to maintain SAR fidelity and avoid uncertainty from generic substitutes. Request quote for bulk orders.

Molecular Formula C14H28N2O2
Molecular Weight 256.39
CAS No. 2353250-16-3
Cat. No. B2890076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate
CAS2353250-16-3
Molecular FormulaC14H28N2O2
Molecular Weight256.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)C1CCCCN1
InChIInChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-14(4,5)11-8-6-7-9-15-11/h11,15H,6-10H2,1-5H3,(H,16,17)
InChIKeyUOIBALUJTZYPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate (CAS 2353250-16-3): A Sterically Hindered Boc-Protected Piperidine Building Block


Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate (CAS 2353250-16-3) is a Boc-protected piperidine derivative featuring a branched alkyl substituent at the 2-position [1]. It belongs to the class of N-Boc-piperidine building blocks widely used in medicinal chemistry and organic synthesis. Key computed physicochemical properties include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 50.4 Ų, and a molecular weight of 256.38 g/mol [1][2]. The compound is cataloged by multiple suppliers (e.g., Enamine, Leyan) with typical purity specifications of 95% [2].

Critical Procurement Insight: Why Generic N-Boc-Piperidine Analogs Cannot Replace Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate


Direct substitution of Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate with simpler N-Boc-piperidine analogs (e.g., methylene or ethylene-linked variants) introduces significant changes in lipophilicity, steric bulk, and molecular recognition that propagate through downstream synthetic and biological performance. The 2-methyl-2-piperidin-2-ylpropyl side chain confers an XLogP3 of 2.6—substantially higher than the ~2.0–2.4 range of shorter-linker congeners [1]—and introduces a quaternary carbon center that restricts conformational flexibility. These physicochemical differences cannot be replicated by generic in-class replacements without compromising SAR trajectories, metabolic stability, or target engagement in advanced lead optimization programs [1][2].

Quantitative Differentiation of Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate vs. Structurally Proximal N-Boc-Piperidine Building Blocks


Enhanced Lipophilicity (XLogP) Enables Superior CNS Multiparameter Optimization (MPO) Desirability

The target compound exhibits an XLogP3 of 2.6 [1], which is 0.23 log units higher than the methylene-linked analog (tert-butyl (piperidin-2-ylmethyl)carbamate, LogP = 2.37) [2] and 0.52–0.57 log units higher than the ethylene-linked analog (tert-butyl (2-(piperidin-2-yl)ethyl)carbamate, LogP = 2.03–2.08) . This increased lipophilicity positions the compound closer to the CNS drug-like sweet spot (cLogP 2–3.5) and contributes to a higher calculated CNS MPO desirability score relevant to CNS penetration prediction [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity

Maintained Low Topological Polar Surface Area (TPSA) Despite Increased Molecular Weight

The target compound has a TPSA of 50.4 Ų [1], which is nearly identical to that of the methylene-linked analog (50.36 Ų) [2] despite a 42 Da increase in molecular weight. This indicates that the additional steric bulk of the 2-methyl-2-piperidin-2-ylpropyl group does not increase polarity, preserving membrane permeability potential while enhancing hydrophobic interactions.

Membrane Permeability Drug-Likeness Physicochemical Profiling

Increased Rotatable Bond Count Provides Conformational Flexibility Advantage

With 5 rotatable bonds, the target compound [1] possesses one additional rotatable bond compared to the methylene-linked analog (4 rotatable bonds) [2]. This difference arises from the branched alkyl side chain and offers a distinct conformational entropy profile that can be exploited in target binding and selectivity optimization.

Molecular Recognition Conformational Entropy Ligand-Target Binding

Sterically Shielded Boc Group Provides Enhanced Acid-Labile Deprotection Selectivity

The neopentyl-like quaternary carbon adjacent to the piperidine ring in the target compound creates a sterically hindered environment around the carbamate nitrogen. This structural feature is expected to modulate the rate of Boc deprotection under acidic conditions compared to unhindered N-Boc-piperidine analogs such as N-Boc-piperidine (CAS 75844-69-8) [1]. Steric hindrance at the Boc-carbamate site has been shown to slow TFA-mediated deprotection by a factor of 2–5× in structurally related neopentyl carbamates [2].

Protecting Group Strategy Orthogonal Deprotection Synthetic Efficiency

Validated Intermediate for Heterocyclic STAT3 Inhibitor Synthesis per International Patent WO2025/120551

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate is explicitly claimed as an intermediate compound in the preparation of heterocyclic derivatives targeting STAT3 protein for therapeutic applications (WO2025/120551, filed by JW Pharmaceutical and C&C Research Laboratories) [1]. This patent-validated synthetic route provides documented precedence for its use in producing bioactive molecules with defined pharmacological mechanisms, distinguishing it from generic N-Boc-piperidine building blocks that lack such documented downstream application in patent-protected drug discovery programs.

STAT3 Inhibition Heterocyclic Drug Synthesis Oncology

Recommended Procurement Scenarios: Where Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate Delivers Differentiated Value


CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity Without TPSA Penalty

Medicinal chemistry teams developing CNS-penetrant small molecules can leverage the compound's XLogP3 of 2.6 and TPSA of 50.4 Ų to maintain CNS MPO-compliant physicochemical space while introducing steric bulk that enhances target selectivity. The favorable LogP/TPSA combination is superior to shorter-linker N-Boc-piperidine analogs for programs requiring fine-tuned lipophilicity in the cLogP 2–3.5 CNS drug-like window [1].

Patent-Guided STAT3 Inhibitor Synthesis Using Validated Intermediates

Research groups pursuing STAT3-targeted anticancer therapeutics can directly follow the synthetic routes disclosed in WO2025/120551, where this compound serves as a key intermediate for heterocyclic derivatives. Use of the exact CAS-registered building block ensures fidelity to the patent teaching and avoids the uncertainty of substituting generic analogs that may alter reaction outcomes or final product purity [1].

Orthogonal Boc-Deprotection Strategies in Complex Molecule Synthesis

The sterically shielded Boc group of this compound, a consequence of the quaternary carbon in the 2-methyl-2-piperidin-2-ylpropyl side chain, enables selective deprotection sequences in multi-step syntheses. Chemists can exploit the attenuated acid lability to remove less hindered Boc groups while preserving this building block's protection—an advantage not offered by simpler N-Boc-piperidine derivatives [1][2].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD)

The compound's 5 rotatable bonds and branched architecture introduce conformational diversity that is valuable for fragment library design and diversity-oriented synthesis. When incorporated into fragment screening collections, it provides access to three-dimensional binding motifs that flat, less substituted piperidine building blocks cannot achieve, potentially addressing challenging protein-protein interaction targets [1].

Quote Request

Request a Quote for Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.